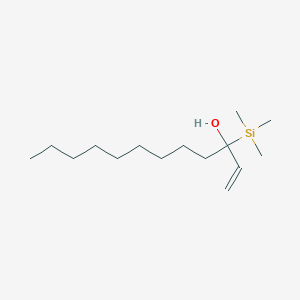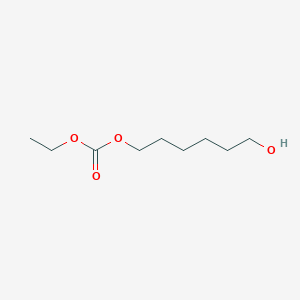
Ethyl 6-hydroxyhexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-hydroxyhexyl carbonate is an organic compound belonging to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxyhexyl carbonate typically involves the reaction of 6-hydroxyhexanol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
6-hydroxyhexanol+ethyl chloroformate→ethyl 6-hydroxyhexyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as cerium oxide, can further enhance the efficiency of the reaction .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield 6-hydroxyhexanol and ethyl alcohol.
Oxidation: The hydroxyl group in the 6-hydroxyhexyl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonate group can be reduced to form an alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: 6-hydroxyhexanol and ethyl alcohol.
Oxidation: 6-oxohexyl carbonate or 6-carboxyhexyl carbonate.
Reduction: Ethyl 6-hydroxyhexyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl 6-hydroxyhexyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of ethyl 6-hydroxyhexyl carbonate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. The carbonate group can undergo nucleophilic attack, leading to the formation of various reaction intermediates. These interactions are crucial in determining the compound’s behavior in different chemical and biological environments .
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and fragrances.
Ethyl propionate: An ester with a similar structure, used in the synthesis of other organic compounds.
Uniqueness: Ethyl 6-hydroxyhexyl carbonate stands out due to its unique combination of a hydroxyl group and a carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters.
Propiedades
Número CAS |
66747-26-0 |
|---|---|
Fórmula molecular |
C9H18O4 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
ethyl 6-hydroxyhexyl carbonate |
InChI |
InChI=1S/C9H18O4/c1-2-12-9(11)13-8-6-4-3-5-7-10/h10H,2-8H2,1H3 |
Clave InChI |
NLIUWDIUJMQUCH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


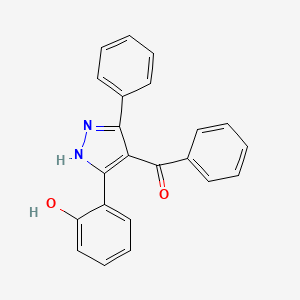
![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
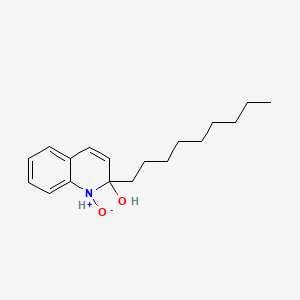
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)


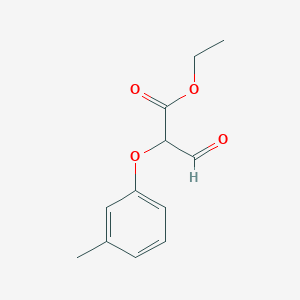
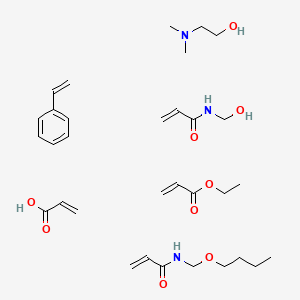
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)

